molecular formula C24H35NO5 B11826602 tert-butyl (5S)-4-allyl-5-((E)-3-((4-methoxybenzyl)oxy)prop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate

tert-butyl (5S)-4-allyl-5-((E)-3-((4-methoxybenzyl)oxy)prop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate

Cat. No.: B11826602
M. Wt: 417.5 g/mol
InChI Key: USXNPCQPWAGIPO-MHNBFTQISA-N
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Description

Tert-butyl (5S)-4-allyl-5-((E)-3-((4-methoxybenzyl)oxy)prop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound with a unique structure that includes an oxazolidine ring, an allyl group, and a methoxybenzyl ether

Preparation Methods

The synthesis of tert-butyl (5S)-4-allyl-5-((E)-3-((4-methoxybenzyl)oxy)prop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate typically involves multiple steps, including the formation of the oxazolidine ring and the introduction of the allyl and methoxybenzyl groups. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and functional group placement. Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The oxazolidine ring can be reduced to form amines or other reduced products.

    Substitution: The methoxybenzyl ether can undergo nucleophilic substitution reactions to introduce different substituents. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl (5S)-4-allyl-5-((E)-3-((4-methoxybenzyl)oxy)prop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring and allyl group can participate in various biochemical pathways, influencing the activity of enzymes or the binding affinity of receptors. The methoxybenzyl ether group may also play a role in modulating the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar compounds to tert-butyl (5S)-4-allyl-5-((E)-3-((4-methoxybenzyl)oxy)prop-1-en-1-yl)-2,2-dimethyloxazolidine-3-carboxylate include other oxazolidine derivatives and compounds with allyl or methoxybenzyl groups These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activity

Properties

Molecular Formula

C24H35NO5

Molecular Weight

417.5 g/mol

IUPAC Name

tert-butyl (5S)-5-[(E)-3-[(4-methoxyphenyl)methoxy]prop-1-enyl]-2,2-dimethyl-4-prop-2-enyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C24H35NO5/c1-8-10-20-21(29-24(5,6)25(20)22(26)30-23(2,3)4)11-9-16-28-17-18-12-14-19(27-7)15-13-18/h8-9,11-15,20-21H,1,10,16-17H2,2-7H3/b11-9+/t20?,21-/m0/s1

InChI Key

USXNPCQPWAGIPO-MHNBFTQISA-N

Isomeric SMILES

CC1(N(C([C@@H](O1)/C=C/COCC2=CC=C(C=C2)OC)CC=C)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(C(O1)C=CCOCC2=CC=C(C=C2)OC)CC=C)C(=O)OC(C)(C)C)C

Origin of Product

United States

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